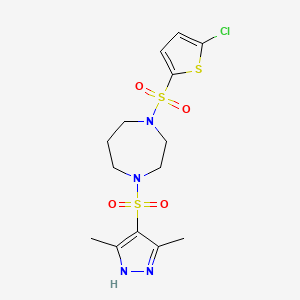

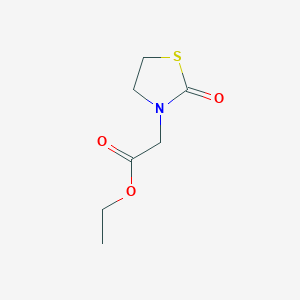

Ethyl 2-(2-oxo-1,3-thiazolan-3-yl)acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 2-(2-oxo-1,3-thiazolan-3-yl)acetate is a chemical compound with the molecular formula C7H11NO3S . It has a molecular weight of 189.24 . The compound is in liquid form .

Molecular Structure Analysis

The molecular structure of this compound consists of seven carbon atoms, eleven hydrogen atoms, one nitrogen atom, three oxygen atoms, and one sulfur atom . The InChI code for this compound is 1S/C7H11NO3S/c1-2-11-6(9)5-8-3-4-12-7(8)10/h2-5H2,1H3 .Physical And Chemical Properties Analysis

This compound is a liquid . Its exact physical and chemical properties such as boiling point, density, and solubility are not provided in the sources I found.Aplicaciones Científicas De Investigación

Toxicological Assessment for Industrial Use

The potential of ionic liquids, such as 1-ethyl-3-methylimidazolium acetate, to dissolve biopolymers like cellulose and chitin, positions it as a promising candidate for industrial applications. However, its scaled-up use necessitates a thorough understanding of its toxicity and environmental impact. Current literature suggests this ionic liquid as relatively safe, but comprehensive toxicity evaluations are crucial for its broader industrial applications, highlighting the need for detailed toxicological assessments before deployment in technologies (Shaghayegh Ostadjoo et al., 2018).

Sterilization of Medical Devices

Ethylene oxide's effectiveness as a sterilizing agent has seen its increased application in the development and sterilization of new medical devices. Understanding its action mechanism and toxicity is essential for leveraging its benefits while ensuring safety in cycle design and validation. This underscores the importance of developing mathematical models to enhance process flexibility without compromising safety, making it a critical area for scientific research (G. C. Mendes, T. Brandão, & Cristina L. M. Silva, 2007).

Process Intensification in Ethyl Acetate Production

Ethyl acetate's extensive use across various industries drives research into process intensification techniques for its production. Exploring different process parameters and intensification techniques, such as Reactive Distillation and Microwave Reactive Distillation, aims to overcome chemical equilibrium limitations and enhance production efficiency. This area of research holds promise for reducing energy consumption and capital investment, demonstrating the scientific interest in optimizing ethyl acetate production processes (G. Patil & N. Gnanasundaram, 2020).

Alcohol Use and Abuse Marker

Ethyl glucuronide levels in hair serve as markers for alcohol use and abuse, offering a stable and reliable method for detecting and quantifying long-term alcohol consumption. This area of research emphasizes the development of analytical techniques and addresses challenges related to data interpretation and the influence of various factors on ethyl glucuronide levels, highlighting its importance in both clinical and forensic contexts (C. Crunelle et al., 2014).

Antioxidant Activity Assessment

The study of antioxidants and their implications in fields ranging from food engineering to medicine is of significant scientific interest. Reviews on methods used to determine antioxidant activity, such as ORAC, HORAC, and DPPH tests, contribute to our understanding of antioxidant analysis. These methodologies are crucial for evaluating the antioxidant capacity of complex samples, demonstrating the scientific community's effort to accurately assess and utilize antioxidants (I. Munteanu & C. Apetrei, 2021).

Safety and Hazards

Propiedades

IUPAC Name |

ethyl 2-(2-oxo-1,3-thiazolidin-3-yl)acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO3S/c1-2-11-6(9)5-8-3-4-12-7(8)10/h2-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRPOOOAMAMBATB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1CCSC1=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-chloro-N-[2-(diethylamino)-5-(trifluoromethyl)phenyl]pyridine-4-carboxamide](/img/structure/B2732415.png)

![2-[(4-chlorobenzyl)thio]-4,5-dihydro-1H-imidazole hydrochloride](/img/structure/B2732418.png)

![2-fluoro-N-{3-[1-(methylsulfanyl)ethyl]phenyl}pyridine-4-carboxamide](/img/structure/B2732420.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(6-ethoxy-3-(4-fluorobenzoyl)-4-oxoquinolin-1(4H)-yl)acetamide](/img/structure/B2732421.png)

![Methyl 3-[(2-ethoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2732422.png)

![N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)methanesulfonamide](/img/structure/B2732428.png)

![N-{2-[4-(3-chlorophenyl)piperazin-1-yl]ethyl}-2-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)acetamide](/img/no-structure.png)

![N-(3,5-dimethylphenyl)-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2732433.png)

![1-(2-Methoxypyridin-4-yl)-4-[2-(2-methylphenoxy)acetyl]piperazin-2-one](/img/structure/B2732434.png)